molecular formula C15H16Cl2N4O3 B3747462 N-(2,3-dichlorophenyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide

N-(2,3-dichlorophenyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide

Cat. No. B3747462
M. Wt: 371.2 g/mol
InChI Key: IYWUFSLUSGJBDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dichlorophenyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide, also known as DCPTA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a unique mechanism of action, which makes it a promising tool for studying various biochemical and physiological processes.

Mechanism of Action

N-(2,3-dichlorophenyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide selectively activates the metabotropic glutamate receptor subtype 8 (mGluR8), which is primarily found in the brain. Activation of this receptor leads to the inhibition of neurotransmitter release, which can have various effects on neuronal signaling.
Biochemical and Physiological Effects:
N-(2,3-dichlorophenyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide has been shown to have various biochemical and physiological effects, including the modulation of synaptic transmission, the regulation of neuronal excitability, and the modulation of pain perception. These effects make N-(2,3-dichlorophenyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide a promising tool for studying various neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,3-dichlorophenyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide in lab experiments is its high selectivity for the mGluR8 receptor, which allows for precise modulation of neuronal signaling. However, one limitation is that N-(2,3-dichlorophenyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide has a relatively short half-life, which can make it difficult to use in certain experimental settings.

Future Directions

There are several potential future directions for research involving N-(2,3-dichlorophenyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide. One area of interest is the development of more potent and selective mGluR8 agonists, which could have implications for the treatment of various neurological disorders. Another area of interest is the study of the downstream signaling pathways that are activated by mGluR8 activation, which could provide insight into the mechanisms underlying various neurological disorders. Finally, further research is needed to fully understand the potential limitations and challenges associated with the use of N-(2,3-dichlorophenyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide in experimental settings.

Scientific Research Applications

N-(2,3-dichlorophenyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide has been used in various scientific research studies as a tool to study the function of certain receptors and ion channels in the brain. It has been shown to selectively activate a specific type of glutamate receptor, which has implications for the treatment of various neurological disorders.

properties

IUPAC Name

N-(2,3-dichlorophenyl)-4-(3,5-dimethyl-4-nitropyrazol-1-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16Cl2N4O3/c1-9-15(21(23)24)10(2)20(19-9)8-4-7-13(22)18-12-6-3-5-11(16)14(12)17/h3,5-6H,4,7-8H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYWUFSLUSGJBDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCCC(=O)NC2=C(C(=CC=C2)Cl)Cl)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Cl2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dichlorophenyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-dichlorophenyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide
Reactant of Route 2
Reactant of Route 2
N-(2,3-dichlorophenyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide
Reactant of Route 3
Reactant of Route 3
N-(2,3-dichlorophenyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide
Reactant of Route 4
Reactant of Route 4
N-(2,3-dichlorophenyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide
Reactant of Route 5
Reactant of Route 5
N-(2,3-dichlorophenyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide
Reactant of Route 6
Reactant of Route 6
N-(2,3-dichlorophenyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.